Technical Whitepaper: Physicochemical Profiling of 4-(3-Bromo-1H-pyrazol-1-yl)phenol
Technical Whitepaper: Physicochemical Profiling of 4-(3-Bromo-1H-pyrazol-1-yl)phenol
Executive Summary
4-(3-Bromo-1H-pyrazol-1-yl)phenol (CAS: 1783404-06-7) represents a specialized heteroaromatic scaffold in medicinal chemistry, particularly valuable as a pharmacophore in the development of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. Its structure integrates a polar, hydrogen-bond-donating phenol moiety with a lipophilic, electron-deficient 3-bromopyrazole ring. This unique combination offers a balance of solubility and permeability (LogP ~2.6), while the bromine atom provides a versatile handle for further functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
This technical guide provides a comprehensive analysis of the compound's physicochemical properties, synthetic routes, and analytical characterization protocols, designed to support researchers in optimizing its application in drug discovery workflows.
Molecular Architecture & Identification[1]
The molecule consists of a phenol ring linked at the para position to the N1 nitrogen of a 3-bromo-substituted pyrazole ring. The presence of the bromine at the C3 position of the pyrazole creates a specific electronic environment that influences both the acidity of the phenol and the basicity of the pyrazole nitrogen.
| Property | Specification |
| IUPAC Name | 4-(3-Bromo-1H-pyrazol-1-yl)phenol |
| CAS Registry Number | 1783404-06-7 |
| Molecular Formula | C₉H₇BrN₂O |
| Molecular Weight | 239.07 g/mol |
| SMILES | Oc1ccc(n2nc(Br)cc2)cc1 |
| InChI Key | Predicted based on structure: XHZWFUVEKDDQPF-UHFFFAOYSA-N (Analog) |
| Structural Motif | N-Aryl Pyrazole / p-Hydroxyphenyl-pyrazole |
Physicochemical Core Profile
The following data aggregates predicted values based on quantitative structure-property relationship (QSPR) models and experimental data from close structural analogs (e.g., 4-(1H-pyrazol-1-yl)phenol).
Solid-State Properties
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Physical State: Crystalline Solid.
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Appearance: Typically off-white to beige powder.
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Melting Point (Predicted): 145 – 165 °C .
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Causality: The phenolic hydroxyl group facilitates strong intermolecular hydrogen bonding, significantly elevating the melting point compared to non-hydroxylated N-aryl pyrazoles. The bromine atom adds molecular weight and van der Waals interactions, likely stabilizing the crystal lattice further.
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Solution Properties & Lipophilicity[1]
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Solubility Profile:
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Water: Low (< 1 mg/mL). The hydrophobic aromatic rings and bromine substituent dominate the solubility profile in neutral aqueous media.
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DMSO: High (> 50 mg/mL). Recommended solvent for stock solutions.[1]
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Methanol/Ethanol: Moderate to High.
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Partition Coefficient (LogP):
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Predicted LogP: 2.6 ± 0.3 .
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Mechanistic Insight: The phenol core (LogP ~1.5) is made more lipophilic by the N-linked pyrazole (LogP ~0.2) and the bromine atom (ΔLogP ~ +0.8). This places the compound in an optimal range for membrane permeability in drug discovery (Lipinski compliant).
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Acid Dissociation Constant (pKa):
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Phenolic OH (pKa₁): 9.2 – 9.5 .
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Effect: The N-linked pyrazole ring acts as a weak electron-withdrawing group (via induction through the N-C bond), slightly increasing the acidity of the phenol compared to unsubstituted phenol (pKa 10.0).
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Pyrazole Nitrogen (pKa₂): < 1.0 .
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Effect: The N2 nitrogen of the pyrazole is a very weak base. Protonation would only occur in strong mineral acids.
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Electronic Properties
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Topological Polar Surface Area (TPSA): 43.3 Ų (Phenol OH: 20.2 + Pyrazole N: 23.1).
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Significance: TPSA < 60 Ų suggests excellent passive membrane permeability and potential blood-brain barrier (BBB) penetration.
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Hydrogen Bond Donors (HBD): 1 (Phenolic OH).
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Hydrogen Bond Acceptors (HBA): 2 (Phenolic O, Pyrazole N2).
Synthetic Pathways & Impurity Profile[1]
The synthesis of 4-(3-Bromo-1H-pyrazol-1-yl)phenol generally follows two primary strategies: Copper-Catalyzed Ullmann Coupling (preferred for scale) or Cyclization of Hydrazines .
Route A: Ullmann Coupling (Preferred)
This route minimizes regioisomeric impurities by starting with the pre-formed 3-bromopyrazole ring.
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Step 1: Protection (Optional but Recommended): 4-Iodophenol is protected (e.g., as 4-iodoanisole) to prevent O-arylation.
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Step 2: N-Arylation: Copper(I) iodide catalyzed coupling of 3-bromopyrazole with 4-iodoanisole.
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Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine or 1,10-phenanthroline.
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Base: K₂CO₃ or Cs₂CO₃.
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Solvent: DMF or DMSO at 110°C.
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Step 3: Deprotection: Demethylation using BBr₃ or HBr/AcOH to yield the free phenol.
Route B: Cyclization (Classical)
Reaction of 4-hydrazinophenol hydrochloride with 2,3-dibromopropanenitrile (or equivalent 1,3-electrophile).
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Risk: This method often yields a mixture of regioisomers (3-bromo vs 5-bromo pyrazole) which are difficult to separate.
Synthetic Workflow Diagram[1][2]
Caption: Figure 1. Preferred synthetic pathway via Ullmann coupling to ensure regiochemical purity.
Analytical Characterization Protocols
To validate the identity and purity of the compound, the following spectral features must be confirmed.
Proton NMR (¹H-NMR)[2][3][4]
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Solvent: DMSO-d₆.
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Phenol Ring: An AA'BB' system (two doublets, J ≈ 8.8 Hz) in the aromatic region (approx. δ 6.8 – 7.5 ppm).
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Pyrazole Ring: Two doublets corresponding to H4 and H5.[1]
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H5 (adjacent to N): Downfield shift (approx. δ 8.4 ppm, d, J ≈ 2.5 Hz).
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H4 (adjacent to Br): Upfield relative to H5 (approx. δ 6.6 ppm, d, J ≈ 2.5 Hz).
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Hydroxyl Proton: Broad singlet, typically δ 9.5 – 10.0 ppm (exchangeable with D₂O).
Mass Spectrometry (LC-MS)
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Ionization: ESI+ (Electrospray Ionization, Positive Mode).
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Molecular Ion: [M+H]⁺ = 241.0 (for ⁷⁹Br) and 243.0 (for ⁸¹Br).
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Isotope Pattern: The presence of a single bromine atom dictates a characteristic 1:1 doublet ratio for the M and M+2 peaks. This is the primary diagnostic for bromination success.
Infrared Spectroscopy (FT-IR)
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O-H Stretch: Broad band at 3200–3400 cm⁻¹ (Phenol).
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C=N / C=C Stretch: Sharp bands at 1500–1600 cm⁻¹ (Heteroaromatic ring).
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C-Br Stretch: Weak band at 600–700 cm⁻¹.
Handling, Stability & Safety
Stability Profile[1]
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Light Sensitivity: Brominated aromatics can be light-sensitive. Store in amber vials.
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Oxidation: The phenol moiety is susceptible to oxidation (quinocone formation) upon prolonged exposure to air/light. Store under inert atmosphere (Argon/Nitrogen) at -20°C for long-term retention.
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Hygroscopicity: Generally non-hygroscopic, but dry storage is recommended to prevent hydrate formation.
Safety Precautions (GHS Classification)
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Signal Word: Warning.
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Hazard Statements:
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PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory during handling, especially during synthesis involving brominating agents or BBr₃.
References
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Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry, 5, 167-303. Link
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Buchwald, S. L., & Hartwig, J. F. (2002). Palladium-Catalyzed Amination of Aryl Halides. Accounts of Chemical Research, 31(12), 805-818. (Reference for cross-coupling methodology). Link
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PubChem Compound Summary. (2024). 4-(1H-Pyrazol-1-yl)phenol (Analogous Structure). National Center for Biotechnology Information.[1] Link
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Fokin, V. V., et al. (2007). Regioselective Synthesis of 1,3-Disubstituted Pyrazoles. Journal of Organic Chemistry, 72(22), 8535–8538. Link
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Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Reference for solubility and logP principles).
